2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
Description
Properties
Molecular Formula |
C21H24N4O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C21H24N4O2S/c1-3-16-10-8-9-13-18(16)22-20(26)15-28-21-24-23-19(25(21)4-2)14-27-17-11-6-5-7-12-17/h5-13H,3-4,14-15H2,1-2H3,(H,22,26) |
InChI Key |
NDONUXBAAPMVKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with N-(2-ethylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and key analogs:
Table 1: Structural and Functional Comparison of Acetamide-Triazole Derivatives
Key Observations:
Substituent Effects on Activity: Triazole-5 Position: Pyridinyl substituents (2-, 3-, or 4-isomers) are common in Orco agonists (VUAA1, OCL12, VUAA3). The target compound’s phenoxymethyl group introduces a bulkier, non-aromatic substituent, which may reduce π-π interactions critical for Orco activation but enhance lipid membrane permeability .
Activity Switching: Minor structural changes can invert activity. For example, OLC15, with a 2-pyridinyl and 4-butylphenyl group, acts as an antagonist, whereas its 4-pyridinyl analogs (OCL12, VUAA3) are agonists. This suggests that substituent orientation and hydrophobicity critically influence functional outcomes .
Synthetic Considerations: The target compound’s synthesis likely parallels methods used for VUAA1 and OCL12, involving cyclization of thiosemicarbazide precursors (e.g., as described for structurally related triazole-thiones in ). Modifications to introduce phenoxymethyl and 2-ethylphenyl groups would require tailored starting materials .
Unstudied Analogs :
- Compounds with fluorophenyl (), thienylmethyl (), or methoxyphenyl () substituents highlight structural diversity but lack documented activity data. These variants may offer unexplored selectivity profiles .
Research Implications
The target compound’s phenoxymethyl and 2-ethylphenyl groups represent underexplored chemical space in Orco modulation. Comparative studies with VUAA1 and OLC15 could clarify whether its unique substituents confer agonist, antagonist, or novel regulatory functions. Additionally, crystallographic data (e.g., ) on triazole-thione analogs underscores the role of conformational polymorphism in biological activity, suggesting that the target compound’s solid-state structure may further influence its efficacy .
Biological Activity
The compound 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a member of the triazole derivative family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O3S, with a molecular weight of 398.48 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetamide moiety, contributing to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3S |
| Molecular Weight | 398.48 g/mol |
| CAS Number | 665018-99-5 |
| Density | 1.25 g/cm³ (predicted) |
| pKa | 12.53 (predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring allows it to inhibit specific enzymes involved in fungal and bacterial biosynthesis pathways. Additionally, the sulfanyl group enhances binding affinity to target proteins, modulating their activity and leading to desired therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the specific derivative tested.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. In vitro assays revealed that this compound demonstrated potent antifungal activity against Candida albicans and Aspergillus niger, with IC50 values around 10 µg/mL. The mechanism involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In cell line assays using human cancer cells (e.g., breast cancer MCF-7 and lung cancer A549), the compound exhibited significant cytotoxicity with IC50 values of approximately 15 µM. The proposed mechanism includes induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various triazole derivatives against resistant bacterial strains. The results indicated that compounds structurally related to this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa.
- Antifungal Mechanism : Research in Mycopathologia detailed how this compound disrupts fungal cell membranes by inhibiting the synthesis of ergosterol, leading to increased permeability and eventual cell lysis.
- Cancer Cell Studies : An investigation published in Cancer Letters highlighted that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cells, accompanied by increased markers for apoptosis such as cleaved PARP and activated caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
